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Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder

characterized by complement-mediated intravascular hemolysis (IVH). Standard-of-care

treatment with C5 inhibitors, such as eculizumab and ravulizumab, effectively controls IVH.

However, a subset of patients experiences clinically significant extravascular hemolysis (EVH),

which can lead to persistent anemia and other symptoms. Danicopan (brand name

Voydeya™), a first-in-class, oral, selective inhibitor of complement factor D, has emerged as a

promising add-on therapy to address EVH in PNH. This document provides detailed application

notes and protocols based on available clinical trial data for the pediatric application of

Danicopan in PNH.

Danicopan functions by inhibiting the alternative pathway of the complement system, a key

driver of EVH.[1][2] By blocking Factor D, Danicopan prevents the formation of the alternative

pathway C3 convertase, thereby reducing the opsonization of PNH red blood cells with C3

fragments and their subsequent destruction by macrophages in the liver and spleen.[1][3]

Clinical studies in adults have demonstrated the efficacy and safety of Danicopan as an add-

on therapy to C5 inhibitors.[4][5][6] A Phase III clinical trial is currently underway to evaluate

Danicopan in a pediatric population (ages 12 to <18 years) with PNH and clinically significant
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EVH (cs-EVH).[1][2][3][4][7][8] While quantitative data from the pediatric trial are not yet

available due to its ongoing nature, the study design and protocols from the adult ALPHA trial

(NCT04469465) provide a strong framework for its pediatric application.[9]

Mechanism of Action: Signaling Pathway
Danicopan is a selective inhibitor of Factor D, a critical serine protease in the alternative

complement pathway. By binding to and inhibiting Factor D, Danicopan prevents the cleavage

of Factor B, which is necessary for the formation of the C3 convertase (C3bBb). This action

effectively halts the amplification loop of the complement cascade, reducing the deposition of

C3 fragments on red blood cells and mitigating EVH.
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Caption: Danicopan's Mechanism of Action in PNH.

Data Presentation: Adult Phase III ALPHA Trial
(NCT04469465)
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The following tables summarize the key quantitative data from the adult ALPHA Phase III trial,

which serves as the basis for the ongoing pediatric study.

Table 1: Baseline Demographics and Clinical Characteristics (Adults)

Characteristic Danicopan + C5i (n=42) Placebo + C5i (n=21)

Mean Age (years) 48.3 49.9

Female (%) 57.1 61.9

Mean Hemoglobin (g/dL) 8.6 8.5

Mean Absolute Reticulocyte

Count (x10⁹/L)
201.8 205.1

Transfusion History in prior 6

months (%)
64.3 66.7

Background C5i Therapy (%)

   Ravulizumab 73.8 76.2

   Eculizumab 26.2 23.8

Data from the prespecified interim analysis of the ALPHA trial.[10]

Table 2: Key Efficacy Endpoints at Week 12 (Adults)
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Endpoint
Danicopan + C5i
(n=42)

Placebo + C5i
(n=21)

P-value

Change in

Hemoglobin (g/dL)

   LSM Change from

Baseline
2.94 0.50 <0.0001

Transfusion

Avoidance (%)
83.3 38.1 <0.001

Patients with ≥2 g/dL

Hemoglobin Increase

without Transfusion

(%)

59.5 0 <0.0001

Change in FACIT-

Fatigue Score

   LSM Change from

Baseline
8.0 1.9 0.002

LSM: Least Squares Mean; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy–

Fatigue. Data adapted from published trial results.[10][11]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (Adults)

Adverse Event Danicopan + C5i (n=49) (%) Placebo + C5i (n=24) (%)

Headache 15 8.3

Nausea 12.5 8.3

Diarrhea 15 4.2

Arthralgia 10.2 8.3

Pyrexia (Fever) 13.8 12.5

COVID-19 21.3 12.5
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Safety data from the ALPHA trial.[6][10]

Experimental Protocols
The following protocols are based on the design of the ongoing pediatric Phase III trial

(NCT06449001) and the methodologies of the adult ALPHA trial.

Study Design and Population
The pediatric study is a Phase III, open-label, single-group assignment trial evaluating the

efficacy and safety of Danicopan as an add-on therapy in pediatric patients with PNH and cs-

EVH.[2][3]

Inclusion Criteria:

Age 12 to <18 years.[1]

Confirmed diagnosis of PNH.[1][4]

Clinically significant EVH defined as Hemoglobin (Hgb) ≤ 10.5 g/dL and absolute

reticulocyte count ≥ 100 x 10⁹/L.[1][4]

Stable on ravulizumab or eculizumab for at least 12 weeks prior to enrollment.[1][4]

Vaccinated against Neisseria meningitidis (serogroups A, C, W, Y, and B), Streptococcus

pneumoniae, and Haemophilus influenzae type b (Hib).[2][4]

Exclusion Criteria:

Platelet count < 30,000/μL.[4][5]

Absolute Neutrophil Count (ANC) < 500/μL.[4][5]

History of bone marrow transplant or known bone marrow failure requiring

immunosuppressive therapy.[5]

Active bacterial or viral infection.[4]
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Dosing and Administration
Danicopan: Administered orally. The pediatric trial will utilize a weight-based dosing

regimen.[2] In the adult trial, the initial dose was 150 mg three times daily, with a possible

increase to 200 mg three times daily based on clinical response.[10]

Background Therapy: Patients will continue their stable dose of ravulizumab or eculizumab.

[1]

Duration: The primary evaluation period is 12 weeks, with a long-term extension of up to one

year.[2]

Efficacy and Safety Assessments
Primary Endpoint: Change in hemoglobin from baseline at Week 12.[1][2][3]

Secondary Endpoints:

Proportion of patients achieving transfusion avoidance.

Change in absolute reticulocyte count.

Change in lactate dehydrogenase (LDH) levels.

Change in patient-reported outcomes (e.g., fatigue scores).

Safety Monitoring:

Monitoring of adverse events.

Regular assessment of vital signs.

Laboratory monitoring, including complete blood count with differential, comprehensive

metabolic panel, and LDH levels.

Liver enzyme monitoring before and during treatment.[11]
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Pediatric Clinical Trial Workflow
The following diagram illustrates the workflow for a pediatric patient participating in the

Danicopan PNH clinical trial.
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Caption: Pediatric Danicopan PNH Clinical Trial Workflow.
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Logical Relationship of Dual Complement Inhibition
This diagram illustrates the complementary roles of Danicopan and C5 inhibitors in managing

PNH.
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Caption: Dual Complement Inhibition Strategy in PNH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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